N-(2-nitrophenyl)-2-thiophenesulfonamide
Description
N-(2-Nitrophenyl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 2-nitrophenyl group via a sulfonamide bridge. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which may enhance reactivity and binding affinity in biological systems.
Key structural attributes:
- Sulfonamide group: Enhances hydrogen-bonding capabilities and solubility.
- 2-Nitrophenyl substituent: Introduces steric and electronic effects that may influence molecular packing and bioactivity.
Properties
CAS No. |
53442-37-8 |
|---|---|
Molecular Formula |
C10H8N2O4S2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(2-nitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8N2O4S2/c13-12(14)9-5-2-1-4-8(9)11-18(15,16)10-6-3-7-17-10/h1-7,11H |
InChI Key |
AEYZAEXMPDUVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-thiophenesulfonamide typically involves the reaction of 2-nitroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions may be adjusted to minimize the formation of by-products and to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(2-aminophenyl)-2-thiophenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(2-nitrophenyl)-2-thiophenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-thiophenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
The following table summarizes structural analogs, their properties, and research findings:
Structural and Functional Insights
Electronic and Steric Effects
- Nitro vs. This may enhance interactions with biological targets but reduce solubility due to increased polarity .
- Ethoxy vs. Nitro Groups : The ethoxy group in N-(2-ethoxyphenyl)-2-thiophenesulfonamide is electron-donating, which could improve metabolic stability but reduce binding affinity compared to nitro derivatives .
Crystallography and Stability
- The chloro-nitro compound () exhibits a twisted nitro group (torsion angles: -16.7° and 160.9°), creating a non-planar structure that may limit π-stacking interactions. In contrast, the target compound’s nitro group (ortho position) could induce steric hindrance, affecting crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
